2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is a synthetic organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2,4-Dichlorobenzaldehyde and a suitable indolizine precursor.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions where chlorine atoms are replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)indolizine-1,3-dione
- 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3-dione
Uniqueness
2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the tetrahydroindolizine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
127656-32-0 |
---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c15-8-4-5-9(10(16)7-8)12-13(18)11-3-1-2-6-17(11)14(12)19/h4-5,7,11-12H,1-3,6H2 |
InChI Key |
FOTIDSCMHUVLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.